An In-depth Technical Guide to 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one: A Key Intermediate in Kinase Inhibitor Discovery
An In-depth Technical Guide to 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one: A Key Intermediate in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one is a heterocyclic organic compound that has emerged as a critical building block in medicinal chemistry. Its rigid, bicyclic structure and the presence of a reactive bromine atom make it an attractive scaffold for the synthesis of a variety of substituted derivatives. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one, with a particular focus on its role as an intermediate in the development of kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases.
Chemical and Physical Properties
6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one is a solid at room temperature with a molecular weight of 215.00 g/mol .[1] Its chemical structure and key properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 6-bromo-3H-[1][2]oxazolo[4,5-b]pyridin-2-one[1] |
| CAS Number | 21594-52-5[1] |
| Molecular Formula | C₆H₃BrN₂O₂[1] |
| SMILES | C1=C(C=NC2=C1OC(=O)N2)Br[1] |
| InChIKey | VQPBRWIFFBIRRP-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 215.00 g/mol [1] |
| Monoisotopic Mass | 213.93779 Da[1] |
| Melting Point | 231-234 °C[3] |
| Form | Solid |
| Purity (typical) | ≥97%[4] |
Synthesis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
The primary synthetic route to 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one involves the bromination of the parent compound, oxazolo[4,5-b]pyridin-2(3H)-one. The most common brominating agent used is N-bromosuccinimide (NBS).
Experimental Protocol 1: Synthesis via Bromination with NBS in DMF
This protocol is adapted from a method that allows for a straightforward, one-step synthesis with a high yield.[5]
Materials:
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oxazolo[4,5-b]pyridin-2(3H)-one
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N-bromosuccinimide (NBS)
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N,N-dimethylformamide (DMF)
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Water (H₂O)
Procedure:
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In a round-bottom flask, dissolve oxazolo[4,5-b]pyridin-2(3H)-one in DMF under a nitrogen atmosphere.
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In a separate flask, prepare a solution of NBS in DMF.
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Slowly add the NBS solution to the solution of oxazolo[4,5-b]pyridin-2(3H)-one.
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Allow the reaction mixture to stir at room temperature overnight.
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After the reaction is complete, add water to the mixture and chill to precipitate the product.
-
Filter the solid material and wash it thoroughly with water.
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Dry the collected solid in a vacuum oven at 70 °C.
A patent for a similar one-step synthesis method reports a potential yield of up to 92%.[5]
Experimental Protocol 2: Synthesis via Bromination with NBS in Acetonitrile and Acetic Acid
An alternative procedure utilizes a different solvent system.[3]
Materials:
-
2,3-dihydropyrido[2,3-d][1][2]oxazol-2-one (a tautomer of oxazolo[4,5-b]pyridin-2(3H)-one)
-
N-bromosuccinimide (NBS)
-
Acetonitrile
-
Acetic acid
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Sodium persulfate solution
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Ether
-
2 N Sodium hydroxide solution
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Saturated saline solution
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Ethyl acetate
Procedure:
-
In a dry round-bottom flask, dissolve 2,3-dihydropyrido[2,3-d][1][2]oxazol-2-one in a mixture of acetonitrile and acetic acid.
-
Add NBS to the solution in batches and stir the reaction mixture at room temperature for 14 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) and gas chromatography (GC).
-
Upon completion, add sodium persulfate solution.
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Remove the solvent by rotary evaporation.
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Add water to the residue and extract twice with ether.
-
Combine the organic phases and wash sequentially with 2 N sodium hydroxide solution and saturated saline.
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Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Recrystallize the crude product from a mixture of dichloromethane and ethyl acetate to yield pure 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one.[3]
Role in Drug Discovery and Development
While direct biological activity data for 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one is not extensively published, its significance lies in its utility as a key intermediate for the synthesis of potent and selective kinase inhibitors. The oxazolo[4,5-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.
Intermediate in Kinase Inhibitor Synthesis
A key application of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one is in the development of inhibitors for a range of protein kinases. A patent highlights its use in the synthesis of compounds targeting kinases such as PI3, KIT, CSF-1R, and FLT3, which are implicated in various cancers.[5] The bromine atom at the 6-position serves as a convenient handle for introducing further chemical diversity through cross-coupling reactions like the Suzuki and Heck reactions.[5]
The general workflow for utilizing this intermediate in the synthesis of kinase inhibitors is depicted below.
Potential for GSK-3β and hDHODH Inhibition
Derivatives of the parent oxazolo[4,5-b]pyridine-2-one scaffold have been investigated as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key regulator in many cellular processes. Inhibition of GSK-3β has shown anti-inflammatory potential. Although not directly tested on 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one, this suggests a potential therapeutic avenue for derivatives of this compound.
The diagram below illustrates the central role of GSK-3β in signaling pathways.
Furthermore, other derivatives of the oxazolo[4,5-b]pyridine core have been explored as potential anticancer agents through the inhibition of human dihydroorotate dehydrogenase (hDHODH), an enzyme crucial for pyrimidine biosynthesis in cancer cells.
Safety and Handling
6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, lab coats, and safety glasses, should be followed when handling this compound.
Conclusion
6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one is a valuable and versatile intermediate in synthetic and medicinal chemistry. Its utility in the construction of diverse molecular architectures, particularly for the development of kinase inhibitors, positions it as a compound of significant interest for drug discovery programs. While further research is needed to elucidate the direct biological activities of this specific molecule, its role as a key building block for potent therapeutic agents is well-established. The synthetic protocols provided herein offer reliable methods for its preparation, enabling further exploration of its potential in developing novel therapeutics.
References
- 1. 6-Bromo-3H-oxazolo(4,5-b)pyridin-2-one | C6H3BrN2O2 | CID 13614458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 6-bromo-3h-oxazolo[4,5-b]pyridin-2-one (C6H3BrN2O2) [pubchemlite.lcsb.uni.lu]
- 3. 6-BROMO-3H-OXAZOLO[4,5-B]PYRIDIN-2-ONE | 21594-52-5 [chemicalbook.com]
- 4. Oxazolopyridines | Fisher Scientific [fishersci.com]
- 5. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google Patents [patents.google.com]
